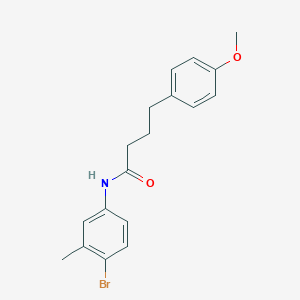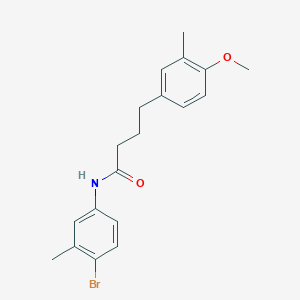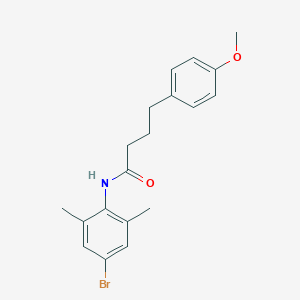![molecular formula C20H18N4O3S B306750 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B306750.png)
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide, also known as DQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is not fully understood. However, it is believed that 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide binds to metal ions, such as zinc and copper, and forms a complex. This complex then fluoresces when excited by light, allowing for the detection of the metal ion.
Biochemical and Physiological Effects:
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been shown to have minimal toxicity in vitro. However, its effects on living organisms are not fully understood. It has been shown to be an effective fluorescent probe for the detection of zinc and copper ions in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is its high selectivity for zinc and copper ions. It has also been shown to have minimal toxicity in vitro. However, one limitation of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide in scientific research. One potential application is in the detection of metal ions in living organisms. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide could be used as a fluorescent probe to detect the presence of metal ions in cells and tissues. Another potential application is in the development of new fluorescent probes for the detection of other metal ions. Overall, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has the potential to be a valuable tool in scientific research for the detection of metal ions.
Méthodes De Synthèse
The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been achieved using various methods, including the reaction of 2,6-dimethyl-4-chloroquinoline with sodium thiosulfate and hydrazine hydrate. Another method involves the reaction of 2,6-dimethyl-4-chloroquinoline with sodium sulfide and hydrazine hydrate. The resulting product is then reacted with 4-nitrobenzaldehyde to produce 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide.
Applications De Recherche Scientifique
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been extensively studied for its potential applications in scientific research. One of the main applications of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is in the field of fluorescence microscopy. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been shown to be an effective fluorescent probe for the detection of intracellular zinc ions. It has also been used as a fluorescent probe for the detection of copper ions.
Propriétés
Nom du produit |
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide |
|---|---|
Formule moléculaire |
C20H18N4O3S |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-(2,6-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H18N4O3S/c1-13-3-8-18-17(9-13)19(10-14(2)22-18)28-12-20(25)23-21-11-15-4-6-16(7-5-15)24(26)27/h3-11H,12H2,1-2H3,(H,23,25)/b21-11+ |
Clé InChI |
LZZQQEXAJXDQLR-SRZZPIQSSA-N |
SMILES isomérique |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canonique |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)









![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)


